![molecular formula C8H13N3O B13796046 Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]- is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-, often involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Industrial Production Methods
Industrial production methods for imidazole derivatives typically involve multi-step synthesis processes that are optimized for large-scale production. These methods often employ catalysts and reagents that are cost-effective and readily available, ensuring the economic feasibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]- undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding dihydroimidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction produces dihydroimidazoles .
Applications De Recherche Scientifique
Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]- has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Imidazole derivatives are used in the study of enzyme mechanisms and as ligands in coordination chemistry.
Industry: It is used in the development of agrochemicals, dyes, and other functional materials.
Mécanisme D'action
The mechanism of action of Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical processes. This coordination can inhibit or activate enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein structure and function.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat acid-related stomach issues.
Uniqueness
Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]- is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and other fields .
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
N-[1-(1H-imidazol-5-yl)propan-2-yl]acetamide |
InChI |
InChI=1S/C8H13N3O/c1-6(11-7(2)12)3-8-4-9-5-10-8/h4-6H,3H2,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
RYZMIBSFRZJAGO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CN=CN1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


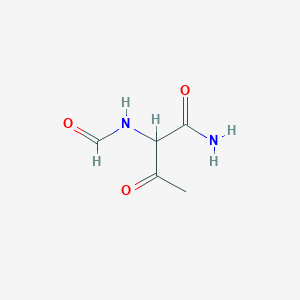
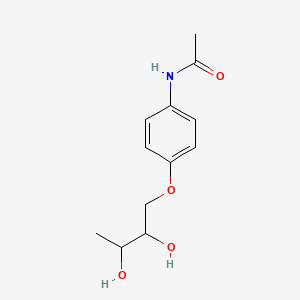
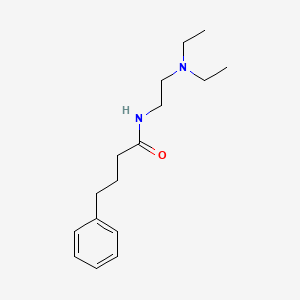
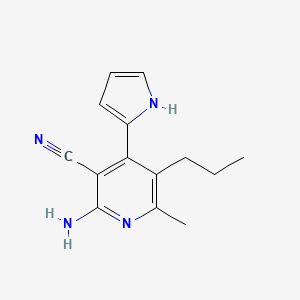
![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
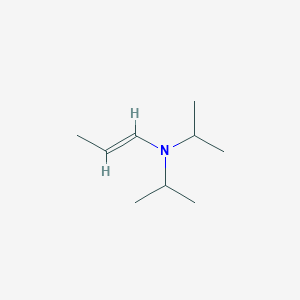
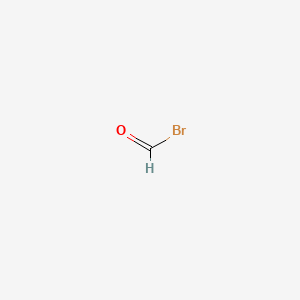



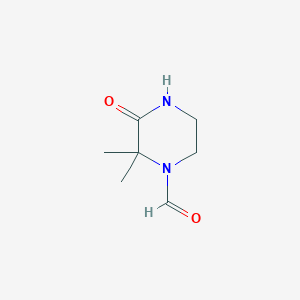
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
